REACTION_CXSMILES
|
[C:1]1([N:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8](=[O:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N-]C(C)C)(C)C.[Li+].[C:25]([CH2:27][C@@H:28](O)[CH2:29]C(OCC)=O)#N.Cl>O1CCCC1.O1CCCC1.CCCCCCC>[C:1]1([N:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8](=[O:10])[CH2:9][CH2:25][CH2:27][CH2:28][CH3:29])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
211 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C(C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
tetrahydrofuran heptane
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CCCCCCC
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(#N)C[C@H](CC(=O)OCC)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
The mixture is stirred at -0° C. to 20° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between -10° C. to -5° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 30 minutes at -5° C. to -20° C.
|
Duration
|
30 min
|
Type
|
EXTRACTION
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Details
|
The aqueous layer is extracted with 500 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford crude (R)-6 -cyano-5-hydroxy-3-oxo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C(CCCCC)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |